2,4-Dichloro-6-fluoroquinoline

Übersicht

Beschreibung

“2,4-Dichloro-6-fluoroquinoline” is a chemical compound with the molecular formula C9H4Cl2FN . It is used for research and development purposes .

Molecular Structure Analysis

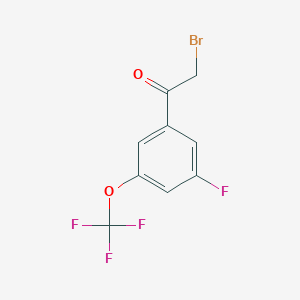

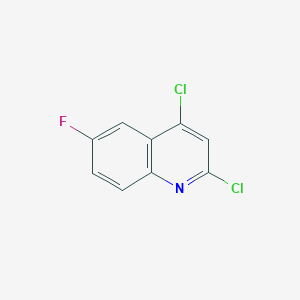

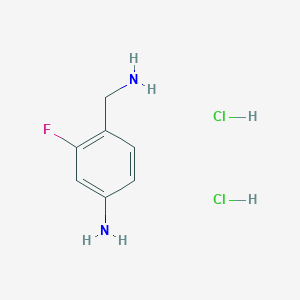

The molecular structure of “2,4-Dichloro-6-fluoroquinoline” consists of a quinoline core, which is a heterocyclic aromatic organic compound. It has two chlorine atoms at the 2nd and 4th positions and one fluorine atom at the 6th position .

Physical And Chemical Properties Analysis

“2,4-Dichloro-6-fluoroquinoline” is a solid compound with a molecular weight of 216.04 g/mol . It has a topological polar surface area of 12.9 Ų and a complexity of 191 . The compound is covalently bonded and is canonicalized .

Wissenschaftliche Forschungsanwendungen

- A practical and scalable 4-step route has been developed for the synthesis of various halogenated quinoline compounds from 2,4-dichloro-3-fluoroquinoline. Such compounds are valuable as building blocks in the synthesis of antibiotics, showcasing the importance of 2,4-dichloro-6-fluoroquinoline in drug discovery (Flagstad et al., 2014).

- The synthesis of 2-(5-(2-chloro-6-fluoroquinolin-3-yl)-3-(aryl)-4,5-dihydro-1H-pyrazol-1-yl)thiazol-4(5H)-ones and N-(4-(2-chloro-6-fluoroquinolin-3-yl)-6-(aryl)pyrimidin-2-yl)-2-morpholinoacetamides was described. These compounds exhibited significant antimicrobial activity against various microbial strains, indicating the utility of 2,4-dichloro-6-fluoroquinoline in developing new antimicrobial agents (Desai et al., 2012).

Antibacterial Applications :

- A novel antibacterial 8-chloroquinolone compound was synthesized, showing potent activity against both Gram-positive and Gram-negative bacteria. It was significantly more potent than existing antibiotics against certain strains, highlighting the potential of fluoroquinoline derivatives in developing new antibacterial agents (Kuramoto et al., 2003).

Applications in Material Science

Organic Light-Emitting Diodes (OLEDs) :

- 2,4-Diphenylquinoline and its derivatives were synthesized and characterized for their potential use in organic blue light-emitting devices. These compounds exhibited bright emission in the blue region under UV excitation, indicating their potential as efficient candidates in OLED technology (Kumar et al., 2015).

Applications in Cancer Research

Anticancer Agents :

- 2,4-Dichloro-6-methylquinoline was synthesized and its structure was determined. It exhibited cytotoxic and apoptotic activity on a human oral squamous carcinoma cell line, indicating its potential as a potent anticancer agent (Somvanshi et al., 2008).

Safety and Hazards

When handling “2,4-Dichloro-6-fluoroquinoline”, it is recommended to wear personal protective equipment and ensure adequate ventilation . It should not come into contact with the eyes, skin, or clothing, and ingestion or inhalation should be avoided . The compound should be kept away from open flames, hot surfaces, and sources of ignition .

Wirkmechanismus

Target of Action

The primary target of 2,4-Dichloro-6-fluoroquinoline, like other fluoroquinolones, is the bacterial DNA . Specifically, it interacts with two essential enzymes: DNA topoisomerase IV and DNA gyrase . These enzymes are involved in bacterial DNA replication, making them crucial for bacterial growth and survival .

Mode of Action

2,4-Dichloro-6-fluoroquinoline inhibits the function of DNA topoisomerase IV and DNA gyrase . By doing so, it interferes with the unwinding of bacterial DNA, a critical step in DNA replication . This inhibition leads to the prevention of bacterial DNA replication, thereby stopping bacterial growth .

Biochemical Pathways

The inhibition of DNA topoisomerase IV and DNA gyrase disrupts the normal biochemical pathways of DNA replication in bacteria . This disruption leads to the cessation of bacterial growth and proliferation . Additionally, any damage to the bacterial genome induces a stress response, which may involve the SOS response, chaperonin synthesis, or the generation of oxygen free radicals .

Pharmacokinetics

They are metabolized in the liver and excreted via the kidneys . These properties contribute to their bioavailability and therapeutic efficacy.

Result of Action

The result of 2,4-Dichloro-6-fluoroquinoline’s action is the inhibition of bacterial growth and proliferation . By preventing DNA replication, the compound effectively stops the bacteria from multiplying, which can lead to the eradication of the bacterial infection .

Action Environment

The action of 2,4-Dichloro-6-fluoroquinoline, like other fluoroquinolones, can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its absorption and distribution . Additionally, the presence of divalent cations like calcium and magnesium can interfere with the activity of fluoroquinolones . .

Eigenschaften

IUPAC Name |

2,4-dichloro-6-fluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2FN/c10-7-4-9(11)13-8-2-1-5(12)3-6(7)8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLEGVSYSXNPSAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90650710 | |

| Record name | 2,4-Dichloro-6-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloro-6-fluoroquinoline | |

CAS RN |

406204-74-8 | |

| Record name | 2,4-Dichloro-6-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-2-chloro-4-fluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B1384733.png)

![Dimethyl 2-(3,5-difluorobenzoyl)-2-{2-[4-(methylsulfonyl)phenyl]-2-oxoethyl}malonate](/img/structure/B1384741.png)

![4,8-Bis[4-chloro-5-(2-ethylhexyl)thiophen-2-yl]thieno[2,3-f][1]benzothiole](/img/structure/B1384744.png)

![1-(1H-Benzo[d]imidazol-2-yl)-4-(3-methoxypropoxy)-3-methylpyridin-1-ium-2-carboxylate](/img/structure/B1384746.png)